HPP-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

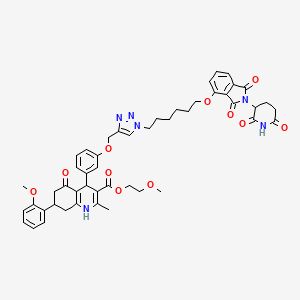

C49H52N6O11 |

|---|---|

Molecular Weight |

901.0 g/mol |

IUPAC Name |

2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C49H52N6O11/c1-29-42(49(61)65-23-22-62-2)43(45-36(50-29)25-31(26-38(45)56)34-14-6-7-16-39(34)63-3)30-12-10-13-33(24-30)66-28-32-27-54(53-52-32)20-8-4-5-9-21-64-40-17-11-15-35-44(40)48(60)55(47(35)59)37-18-19-41(57)51-46(37)58/h6-7,10-17,24,27,31,37,43,50H,4-5,8-9,18-23,25-26,28H2,1-3H3,(H,51,57,58) |

InChI Key |

RJNFQVDPIFXYAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=CC=C4)OCC5=CN(N=N5)CCCCCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C(=O)OCCOC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to HPP-9 PROTAC: A Novel Degrader of BET Bromodomains for Hedgehog Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

HPP-9 is a novel Proteolysis Targeting Chimera (PROTAC) developed from the Hedgehog Pathway Inhibitor-1 (HPI-1). It effectively induces the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4, thereby inhibiting the Hedgehog (Hh) signaling pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance metrics, detailed experimental protocols, and the signaling pathways it modulates. The information presented herein is intended to equip researchers and drug development professionals with the technical knowledge required to utilize and further investigate this potent and long-acting BET degrader.

Core Concepts and Mechanism of Action

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate BET proteins. It consists of three key components:

-

A ligand for the target protein: This moiety is derived from HPI-1 and binds to the bromodomains of BET proteins.

-

A ligand for an E3 ubiquitin ligase: this compound incorporates a ligand for the Cereblon (CRBN) E3 ligase.

-

A chemical linker: This connects the target-binding ligand to the E3 ligase ligand.

The mechanism of action of this compound follows the canonical PROTAC pathway. By simultaneously binding to a BET protein and the CRBN E3 ligase, this compound facilitates the formation of a ternary complex. This proximity induces the E3 ligase to tag the BET protein with ubiquitin molecules. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels.

The degradation of BET proteins by this compound has a downstream effect on the Hedgehog signaling pathway. BET proteins, particularly BRD4, are known to be transcriptional co-activators of GLI1 and GLI2, the key transcription factors of the Hh pathway. By degrading BET proteins, this compound effectively reduces the expression of Hh target genes, such as Ptch1, Gli1, and Gli2.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Inhibitory Activity of this compound on the Hedgehog Pathway

| Parameter | Value | Cell Line | Assay Conditions | Reference |

| pIC50 | 6.71 | SHH-LIGHT2 cells | Not specified | [2] |

Table 2: Degradation of BET Proteins by this compound

| Target Protein | Effective Concentration Range | Cell Line | Treatment Duration | Dmax | DC50 | Reference |

| BRD2 | 0.5 - 5 µM | NIH-3T3 | 27 hours | Not Reported | Not Reported | [3] |

| BRD3 | 0.5 - 5 µM | NIH-3T3 | 27 hours | >90% (at 1 µM) | Not Reported | [1][3] |

| BRD4 | 0.5 - 5 µM | NIH-3T3 | 27 hours | >90% (at 1 µM) | Not Reported | [1][3] |

Note: While specific DC50 and Dmax values for each BET protein are not explicitly provided in the primary literature, significant degradation of BRD3 and BRD4 (>90%) was observed at a concentration of 1 µM.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the primary literature.

Synthesis of this compound

The synthesis of this compound is described in the supplementary information of the primary publication by Bagka et al. (2023). The process involves the coupling of the HPI-1 derived warhead to a linker, which is then conjugated to the CRBN E3 ligase ligand. For detailed step-by-step instructions, including reaction conditions and characterization data, please refer to the supplementary materials of the aforementioned publication.

Western Blotting for BET Protein Degradation

This protocol is designed to assess the degradation of BRD2, BRD3, and BRD4 in response to this compound treatment.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-BRD2

-

Rabbit anti-BRD3

-

Rabbit anti-BRD4

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells (e.g., NIH-3T3) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 27 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control, diluted in blocking buffer, overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.

Label-Free Quantitative Proteomics

This protocol outlines the workflow for identifying the cellular targets of this compound using an unbiased proteomics approach.

Materials:

-

Cell lysis buffer for mass spectrometry (e.g., urea-based buffer)

-

DTT (Dithiothreitol)

-

IAA (Iodoacetamide)

-

Trypsin (mass spectrometry grade)

-

Solid-phase extraction (SPE) cartridges for peptide cleanup

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (e.g., Orbitrap-based)

-

Proteomics data analysis software (e.g., MaxQuant, Spectronaut)

Procedure:

-

Sample Preparation: Treat cells (e.g., NIH-3T3) with this compound (e.g., 1 µM), HPI-1 (1 µM), and a vehicle control (DMSO) for 27 hours. Harvest and lyse the cells in a buffer suitable for mass spectrometry.[3]

-

Protein Digestion: Reduce the disulfide bonds in the protein lysates with DTT and alkylate the free cysteines with IAA. Digest the proteins into peptides using trypsin overnight.

-

Peptide Cleanup: Desalt and purify the resulting peptides using SPE cartridges.

-

LC-MS/MS Analysis: Analyze the peptide samples using a liquid chromatography system coupled to a high-resolution mass spectrometer. Employ a data-independent acquisition (DIA) method for comprehensive protein quantification.[3]

-

Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the this compound treated samples compared to the controls.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and workflows associated with this compound.

Caption: this compound mechanism of action leading to BET protein degradation.

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Caption: Experimental workflow for Western blotting to detect this compound mediated degradation.

Caption: Workflow for quantitative proteomics to identify this compound targets.

Conclusion

This compound is a valuable chemical probe for studying the role of BET proteins in the Hedgehog signaling pathway and serves as a promising lead for the development of therapeutics targeting Hh-driven cancers. Its ability to induce potent and sustained degradation of BRD2, BRD3, and BRD4 provides a distinct advantage over traditional small molecule inhibitors. This technical guide offers a comprehensive resource for researchers seeking to employ this compound in their studies, providing the necessary background, quantitative data, and detailed experimental protocols to facilitate its effective use and further exploration. The provided visualizations of the underlying biological pathways and experimental workflows offer a clear conceptual framework for understanding the function and application of this novel PROTAC.

References

HPP-9: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a BET Bromodomain Degrader for Hedgehog Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HPP-9, a Proteolysis-Targeting Chimera (PROTAC) designed to inhibit the Hedgehog signaling pathway. This compound accomplishes this by inducing the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD2, BRD3, and BRD4. This document details the scientific rationale behind its development, outlines the general synthetic strategy, presents key quantitative data, describes the experimental protocols used for its characterization, and visualizes its mechanism of action through signaling pathway and workflow diagrams.

Introduction: Targeting the Hedgehog Pathway via Protein Degradation

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including medulloblastoma and basal cell carcinoma. Consequently, the Hh pathway is a significant target for therapeutic intervention.

Hedgehog Pathway Inhibitor-1 (HPI-1) was identified in a phenotypic screen as an inhibitor of the Hh pathway with an unknown cellular target. The development of this compound stemmed from an innovative approach to identify the target of HPI-1 and to create a long-acting inhibitor of the pathway. This compound is a PROTAC, a heterobifunctional molecule that consists of a ligand for a target protein (derived from HPI-1) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This design allows this compound to recruit the cellular protein degradation machinery to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Through the design and synthesis of a series of HPI-1-based PROTACs, this compound was identified as a potent degrader of BET bromodomains. This discovery not only revealed that BET proteins are the cellular targets of HPI-1 but also established this compound as a tool for probing the role of these epigenetic readers in Hh signaling and as a potential therapeutic agent.

Discovery of this compound: A PROTAC Approach

The discovery of this compound was the result of a systematic effort to identify the cellular target of HPI-1. A series of PROTACs (HPP-1 to HPP-11) were synthesized by linking HPI-1 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), using linkers of varying lengths and compositions. These molecules were then screened for their ability to inhibit the Hedgehog pathway. This compound emerged as one of the most potent compounds from this screen.

Subsequent proteomic analysis of cells treated with this compound revealed a significant and selective reduction in the levels of the BET family proteins BRD2, BRD3, and BRD4.[1] This provided strong evidence that BET bromodomains are the direct targets of the HPI-1 moiety of this compound.

Synthesis of this compound

The synthesis of this compound involves the conjugation of three key components: the HPI-1 warhead, a flexible linker, and a Cereblon (CRBN) E3 ligase ligand (pomalidomide derivative). While the detailed, step-by-step protocol with reaction conditions and yields is proprietary to the discovering laboratory, the general synthetic strategy can be outlined as a multi-step process.

General Synthetic Strategy:

-

Synthesis of the HPI-1 Warhead with a Linker Attachment Point: The HPI-1 molecule is chemically modified to introduce a reactive functional group (e.g., an amine or an alkyne) at a position that does not interfere with its binding to the target protein.

-

Synthesis of the E3 Ligase Ligand with a Linker Attachment Point: The pomalidomide-based CRBN ligand is similarly functionalized with a complementary reactive group.

-

Linker Synthesis: A linker of appropriate length and chemical properties is synthesized with reactive ends that can be coupled to the modified HPI-1 and E3 ligase ligand.

-

Conjugation: The HPI-1 derivative, the linker, and the E3 ligase ligand derivative are coupled in a stepwise manner using appropriate coupling chemistries (e.g., amide bond formation, click chemistry).

-

Purification and Characterization: The final this compound conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Inhibitory Activity of this compound on the Hedgehog Pathway

| Assay | Cell Line | Stimulus | Readout | IC50 / pIC50 |

| Luciferase Reporter Assay | SHH-LIGHT2 | ShhN | Luciferase activity | pIC50 = 6.71[2] |

| GFP Reporter Assay | SHH-GFP | ShhN | GFP expression | Dose-dependent inhibition[3] |

Table 2: Degradation of BET Proteins by this compound

| Protein | Cell Line | Treatment Time | DC50 (approx.) | Max Degradation |

| BRD2 | NIH-3T3 | 27 hours | ~1 µM | >90% |

| BRD3 | NIH-3T3 | 27 hours | ~1 µM | >90% |

| BRD4 | NIH-3T3 | 27 hours | ~0.5 µM | >90% |

Table 3: Effect of this compound on Hedgehog Pathway Target Gene Expression

| Gene | Cell Line | Treatment | Fold Change vs. Control |

| Gli1 | NIH-3T3 | This compound + ShhN | Significant reduction[3] |

| Ptch1 | NIH-3T3 | This compound + ShhN | Significant reduction[3] |

| Gli2 | NIH-3T3 | This compound + ShhN | Significant reduction[3] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Cell Culture and Reagents

-

Cell Lines:

-

SHH-LIGHT2 cells (mouse embryonic fibroblasts with a stably integrated Gli-responsive luciferase reporter)

-

NIH-3T3 cells (mouse embryonic fibroblasts)

-

SHH-GFP cells (NIH-3T3 cells with a Gli-responsive GFP reporter)

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Reagents:

-

Recombinant mouse Sonic Hedgehog N-terminal signaling domain (ShhN)

-

This compound and HPI-1 (synthesized in-house or obtained from a commercial supplier)

-

DMSO (vehicle control)

-

Hedgehog Pathway Reporter Assays

-

Luciferase Assay (SHH-LIGHT2 cells):

-

Seed SHH-LIGHT2 cells in 96-well plates.

-

After 24 hours, replace the medium with low-serum medium (e.g., 0.5% FBS).

-

Treat the cells with a serial dilution of this compound or control compounds in the presence of a constant concentration of ShhN for 48-72 hours.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Normalize the data to a vehicle-treated control and fit the dose-response curves to determine the IC50 values.

-

-

GFP Assay (SHH-GFP cells):

-

Seed SHH-GFP cells in multi-well plates suitable for imaging.

-

Treat the cells with varying concentrations of this compound and a constant concentration of ShhN for 48-72 hours.

-

Capture images using a fluorescence microscope.

-

Quantify the GFP signal intensity using image analysis software.

-

Western Blotting for Protein Degradation

-

Seed NIH-3T3 cells in 6-well plates.

-

Treat the cells with different concentrations of this compound for the desired duration (e.g., 27 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, GLI1, GLI2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR)

-

Treat NIH-3T3 cells with this compound and ShhN as described for the Western blotting experiments.

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green-based master mix and primers specific for Gli1, Ptch1, Gli2, and a housekeeping gene (e.g., Gapdh).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations: Signaling Pathways and Workflows

This compound Mechanism of Action

References

A Technical Guide to HPP-9: Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of HPP-9, a chemical probe used to successfully identify and validate the cellular target of the Hedgehog (Hh) pathway inhibitor, HPI-1. This compound is a heterobifunctional degrader molecule, specifically a Proteolysis-Targeting Chimera (PROTAC), designed to hijack the cell's natural protein disposal machinery. This document details the mechanism of action, experimental workflows for target discovery, quantitative data, and the specific protocols utilized in this process.

Executive Summary

Target deconvolution for compounds identified through phenotypic screens is a significant bottleneck in drug discovery. The Hedgehog Pathway Inhibitor-1 (HPI-1) was one such molecule with a potent inhibitory effect on a critical oncogenic pathway but an unknown mechanism of action. To address this, a PROTAC molecule, this compound, was developed by linking HPI-1 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1]

This strategy proved highly effective. Using this compound as a chemical tool, researchers identified the Bromodomain and Extra-Terminal domain (BET) family of proteins—specifically BRD2, BRD3, and BRD4—as the direct cellular targets of HPI-1.[2][3][4] this compound acts as a potent degrader of these BET proteins, leading to prolonged inhibition of the Hedgehog signaling pathway.[2][3][5] This work not only solved the long-standing question of HPI-1's target but also provided a powerful and broadly applicable workflow for target deconvolution using PROTAC-based approaches.[2][3][4]

This compound Mechanism of Action

This compound functions by forming a ternary complex between the target BET protein (BRD2/3/4) and the CRBN E3 ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. The subsequent removal of BET proteins, particularly BRD4, prevents them from acting as transcriptional co-factors for the key effectors of the Hedgehog pathway, the GLI transcription factors. This ultimately suppresses the expression of Hh target genes like GLI1 and PTCH1, leading to pathway inhibition.[2][3]

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The efficacy of this compound has been quantified through various assays measuring both protein degradation and pathway inhibition. The data clearly demonstrates its potency and effectiveness as a BET degrader.

| Parameter | Target/Assay | Value | Cell Line | Reference |

| pIC50 | Hedgehog Pathway Inhibition | 6.71 | SHH-LIGHT2 | [1] |

| DC50 | BRD2 Degradation | 0.2 µM | - | Tocris Bioscience |

| DC50 | BRD3 Degradation | 0.03 µM | - | Tocris Bioscience |

| DC50 | BRD4 Degradation | 0.2 µM | - | Tocris Bioscience |

| Effective Degradation | BRD2, BRD3, BRD4 | 0.5 - 5 µM | NIH-3T3 | [2][3] |

Target Identification and Validation Workflow

The discovery of BET bromodomains as the target of HPI-1 was accomplished through a systematic, multi-step process centered on the use of this compound.

Figure 2: Target Identification & Validation Workflow.

Detailed Experimental Protocols

The following protocols are summaries of the methods used in the primary research that identified the target of this compound.

Cell Culture and Treatment

-

Cell Line: NIH-3T3 cells were cultured in DMEM supplemented with 10% bovine calf serum and 1% penicillin/streptomycin.

-

Treatment: For degradation and pathway inhibition assays, cells were incubated with increasing concentrations of this compound (e.g., 0.5 µM to 10 µM) for specified time periods, typically 27 hours, often in the presence of Sonic Hedgehog N-terminus (ShhN) to stimulate the pathway.

Label-Free Quantitative Proteomics

-

Sample Preparation: NIH-3T3 cells were treated with DMSO (vehicle) or this compound. Following treatment, cells were lysed and proteins were extracted.

-

Digestion: Proteins were digested into peptides, typically using trypsin.

-

LC-MS/MS: The resulting peptide mixtures were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This process separates the peptides and then fragments them to determine their amino acid sequence and relative abundance.

-

Data Analysis: Raw mass spectrometry data was processed using specialized software (e.g., MaxQuant). Peptide intensities were compared between the this compound-treated and DMSO-treated groups to identify proteins with significantly reduced abundance, pointing to them as potential targets of the degrader.

Western Blotting

-

Lysate Preparation: Cells were treated as described, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

Gel Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) were loaded onto an SDS-PAGE gel (e.g., 4-15% gradient gel) and separated by size.

-

Protein Transfer: Proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: The membrane was blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It was then incubated with primary antibodies against BRD2, BRD3, BRD4, GLI1, and a loading control (e.g., actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour. The signal was visualized using a chemiluminescent substrate and an imaging system. Band intensities were quantified to determine the extent of protein degradation.

Quantitative PCR (qPCR)

-

RNA Extraction: Following cell treatment, total RNA was extracted using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: RNA was reverse-transcribed into cDNA using a high-capacity cDNA synthesis kit.

-

qPCR Reaction: The qPCR reaction was performed using a SYBR Green master mix with specific primers for Hedgehog target genes (Ptch1, Gli1, Gli2) and a housekeeping gene for normalization.

-

Analysis: The relative expression of target genes was calculated using the ΔΔCt method to determine the effect of this compound on Hedgehog pathway transcriptional output.[2]

Conclusion

This compound serves as a prime example of the power of PROTAC technology in modern drug discovery. Its successful application in the target deconvolution of HPI-1 not only provided a crucial chemical probe for studying the Hedgehog pathway but also established a robust and replicable workflow. This guide provides the foundational knowledge, data, and protocols for researchers looking to understand or apply similar PROTAC-based strategies for target identification and validation in their own work.

References

- 1. researchgate.net [researchgate.net]

- 2. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

HPP-9: A Technical Guide to a PROTAC-Based BET Bromodomain Degrader and Hedgehog Pathway Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HPP-9, a Proteolysis-Targeting Chimera (PROTAC) that functions as a potent degrader of BET (Bromodomain and Extra-Terminal domain) proteins and a long-acting inhibitor of the Hedgehog (Hh) signaling pathway. This document details its chemical structure, mechanism of action, biological properties, and the experimental protocols utilized for its characterization.

Chemical Structure and Properties

This compound is a synthetic heterobifunctional molecule designed to hijack the cell's natural protein degradation machinery. It is based on the Hedgehog Pathway Inhibitor-1 (HPI-1) scaffold, which provides affinity for BET bromodomains, linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual-binding capability is the cornerstone of its function as a PROTAC.

Below is a summary of the key chemical properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C49H52N6O9 | [2] |

| Molecular Weight | 900.97 g/mol | [1][2] |

| pIC50 | 6.71 | [1][2] |

| SMILES | CC1=C(C(OCCOC)=O)C(C2=CC(OCC3=CN(CCCCCCOC4=CC=CC(C(N5C6CCC(NC6=O)=O)=O)=C4C5=O)N=N3)=CC=C2)C7=C(N1)CC(C8=C(OC)C=CC=C8)CC7=O | [1] |

| Basis | Hedgehog Pathway Inhibitor-1 (HPI-1) | [1][2] |

| E3 Ligase Ligand | CRBN |

Mechanism of Action: Targeted Degradation of BET Bromodomains

This compound operates through a PROTAC-mediated mechanism to induce the degradation of BET proteins, specifically BRD2, BRD3, and BRD4.[3][4] The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to a BET bromodomain protein and the CRBN E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the BET protein, tagging it for degradation.

-

Proteasomal Degradation: The ubiquitinated BET protein is then recognized and degraded by the proteasome, the cell's primary protein disposal system.

-

Hedgehog Pathway Inhibition: The degradation of BET proteins, which act as transcriptional co-activators for GLI transcription factors, leads to the inhibition of the Hedgehog signaling pathway.[5]

This mechanism of action is visualized in the signaling pathway diagram below.

Biological Activity and Quantitative Data

This compound has been shown to be a potent degrader of BET bromodomains and a long-acting inhibitor of the Hedgehog pathway.[6][7] Its biological activity has been characterized through various in vitro assays.

BET Bromodomain Degradation

This compound induces the dose-dependent degradation of BRD2, BRD3, and BRD4. In NIH-3T3 cells, significant degradation of all three BET proteins was observed at concentrations between 0.5 and 5 µM after 27 hours of treatment.[3]

| Target Protein | Cell Line | Concentration for near-complete degradation | Treatment Time | Reference |

| BRD2 | NIH-3T3 | 0.5 - 5 µM | 27 hours | [3] |

| BRD3 | NIH-3T3 | 0.5 - 5 µM | 27 hours | [3] |

| BRD4 | NIH-3T3 | 0.5 - 5 µM | 27 hours | [3] |

Hedgehog Pathway Inhibition

The degradation of BET proteins by this compound leads to the inhibition of the Hedgehog signaling pathway, as evidenced by the reduction of GLI1 and GLI2 protein levels and the decreased expression of Hh target genes.

| Assay | Cell Line | Effect of this compound | Reference |

| GLI1 Protein Levels | NIH-3T3 | Inhibition | [5] |

| GLI2 Protein Levels | NIH-3T3 | Inhibition | [5] |

| Ptch1 Gene Expression | NIH-3T3 | Reduction | [5] |

| Gli1 Gene Expression | NIH-3T3 | Reduction | [5] |

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of this compound, primarily based on the work of Bagka et al. (2023).

Synthesis of this compound

The synthesis of this compound involves a multi-step process that couples the HPI-1 core with the CRBN ligand via a linker. A detailed, step-by-step synthesis protocol can be found in the supplementary information of the primary reference.

Cell Culture and Treatment

-

Cell Lines: NIH-3T3 cells, SHH-LIGHT2 cells (a cell line with a Gli-responsive luciferase reporter), and medulloblastoma cell lines (MB55 and MB56) were used.

-

Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: For degradation and pathway inhibition studies, cells were incubated with varying concentrations of this compound or control compounds (e.g., DMSO, HPI-1) for specified durations (e.g., 27 hours).

Western Blotting for Protein Degradation

-

Cell Lysis: Treated cells were lysed to extract total protein.

-

Protein Quantification: Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the proteins of interest (BRD2, BRD3, BRD4, GLI1, GLI2, and a loading control like β-actin).

-

Detection: After incubation with a suitable secondary antibody, the protein bands were visualized using a chemiluminescence detection system.

-

Quantification: Band intensities were quantified using densitometry software.

Quantitative Proteomics for Target Identification

-

Sample Preparation: Cells were treated with DMSO, HPI-1, or this compound. Cell lysates were prepared, and proteins were digested into peptides.

-

Mass Spectrometry: The peptide samples were analyzed by label-free quantitative mass spectrometry.

-

Data Analysis: The mass spectrometry data was processed to identify and quantify thousands of proteins. The abundance of each protein was compared between the different treatment groups to identify proteins that were significantly downregulated by this compound.

Hedgehog Pathway Reporter Assay

-

Cell Seeding: SHH-LIGHT2 cells were seeded in multi-well plates.

-

Treatment: Cells were treated with this compound or control compounds in the presence of a Hedgehog pathway agonist (e.g., ShhN).

-

Luciferase Measurement: After incubation, the luciferase activity, which is proportional to the activation of the Hedgehog pathway, was measured using a luminometer.

Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound mediated BET protein degradation and Hedgehog pathway inhibition.

Experimental Workflow for HPI-1 Target Deconvolution

Caption: Experimental workflow for identifying the cellular target of HPI-1 using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 [ideas.repec.org]

- 7. researchgate.net [researchgate.net]

The Biological Activity of HPP-9: A PROTAC-Mediated Approach to Hedgehog Pathway Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

HPP-9 is a novel Proteolysis-Targeting Chimera (PROTAC) that has emerged as a potent inhibitor of the Hedgehog (Hh) signaling pathway. Unlike traditional small molecule inhibitors that block protein function, this compound is designed to induce the targeted degradation of its protein targets. This whitepaper provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative data on its efficacy, and the experimental protocols used for its characterization. This compound acts by hijacking the ubiquitin-proteasome system to selectively degrade Bromodomain and Extra-Terminal (BET) proteins, which have been identified as key epigenetic regulators of the Hh pathway. This targeted protein degradation strategy offers a unique and long-acting modality for modulating Hh signaling, with significant therapeutic potential in Hh-driven cancers.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[3] Consequently, the development of Hh pathway inhibitors is a major focus of cancer research.

This compound is a heterobifunctional molecule developed from the Hedgehog Pathway Inhibitor-1 (HPI-1), a compound identified in phenotypic screens with a previously unknown cellular target.[1][2] this compound was designed as a PROTAC to facilitate the identification of HPI-1's target and to serve as a novel therapeutic agent.[4][5] This document synthesizes the available data on this compound's biological activity, providing a technical resource for researchers in the field.

Mechanism of Action: PROTAC-Mediated Degradation of BET Bromodomains

This compound functions as a PROTAC, a molecule with two distinct domains connected by a linker. One domain binds to the target protein, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[6][7]

In the case of this compound, it facilitates the formation of a ternary complex between BET bromodomain proteins (BRD2, BRD3, and BRD4) and the Cereblon (CRBN) E3 ligase.[5][8] This leads to the ubiquitination and subsequent proteasomal degradation of the BET proteins. The degradation of these epigenetic readers results in the downstream inhibition of the Hh signaling pathway.[4][5]

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified through various in vitro assays. The data is summarized in the tables below.

Hedgehog Pathway Inhibition

| Compound | Assay System | Readout | pIC50 | IC50 (µM) | Reference |

| This compound | Shh-LIGHT2 cells | Luciferase Reporter | 6.71 | ~0.195 | [1][9] |

Degradation of BET Bromodomain Proteins

This compound induces a dose-dependent degradation of BRD2, BRD3, and BRD4 in NIH-3T3 cells after 27 hours of treatment.[5][8]

| Concentration (µM) | % Degradation of BRD2 (approx.) | % Degradation of BRD3 (approx.) | % Degradation of BRD4 (approx.) |

| 0.5 | Significant Degradation | Significant Degradation | Significant Degradation |

| 1.0 | Near Complete Degradation | Near Complete Degradation | Near Complete Degradation |

| 5.0 | Near Complete Degradation | Near Complete Degradation | Near Complete Degradation |

| 10.0 | Reduced Degradation (Hook Effect) | Reduced Degradation (Hook Effect) | Reduced Degradation (Hook Effect) |

Note: The percentage degradation is estimated from immunoblot data presented in Bagka et al. A notable "hook effect," characteristic of PROTACs, is observed at higher concentrations (10 µM), where the degradation efficiency decreases due to the formation of binary complexes that are not productive for degradation.[5]

Effect on Hedgehog Pathway Target Gene Expression

Treatment with this compound leads to a reduction in the expression of Hh pathway target genes.

| Target Gene | Cell Line | Treatment | Fold Change in Expression | Reference |

| Ptch1 | NIH-3T3 | This compound | Dose-dependent decrease | [10] |

| Gli1 | NIH-3T3 | This compound | Dose-dependent decrease | [10] |

| Gli2 | NIH-3T3 | This compound | Dose-dependent decrease | [10] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the biological activity of this compound are provided below.

Shh-Driven GFP/Luciferase Reporter Assay

This assay is used to quantify the inhibition of the Hedgehog signaling pathway.

Objective: To measure the dose-dependent inhibition of Shh-induced reporter gene expression by this compound.

Materials:

-

Shh-LIGHT2 cells (containing a Gli-responsive luciferase reporter) or SHH-GFP cells (containing a Gli-responsive GFP reporter).

-

This compound compound.

-

Sonic Hedgehog (ShhN) conditioned medium.

-

Luciferase assay reagent or fluorescence microscope/plate reader.

Protocol:

-

Seed Shh-LIGHT2 or SHH-GFP cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified pre-incubation period.

-

Stimulate the cells with ShhN conditioned medium to activate the Hedgehog pathway.

-

Incubate for 24-48 hours.

-

For Shh-LIGHT2 cells, lyse the cells and measure luciferase activity using a luminometer.

-

For SHH-GFP cells, quantify GFP expression using a fluorescence microscope or plate reader.[10]

-

Normalize the reporter signal to a control (e.g., cell viability assay) and plot the dose-response curve to determine the IC50 value.

Immunoblotting for BET and GLI Proteins

This technique is used to visualize and quantify the degradation of target proteins and the inhibition of downstream pathway components.

Objective: To assess the dose-dependent degradation of BRD2, BRD3, and BRD4, and the reduction of GLI1 and GLI2 levels upon this compound treatment.

Materials:

-

NIH-3T3 cells or other relevant cell lines.

-

This compound compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies against BRD2, BRD3, BRD4, GLI1, GLI2, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

Protocol:

-

Culture cells to 70-80% confluency.

-

Treat cells with increasing concentrations of this compound for the desired time (e.g., 27 hours).[5]

-

Lyse the cells and quantify total protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to the loading control.[10]

Quantitative PCR (qPCR) for Hh Target Genes

qPCR is employed to measure the changes in mRNA levels of Hedgehog pathway target genes.

Objective: To determine the effect of this compound on the transcription of Ptch1, Gli1, and Gli2.

Materials:

-

NIH-3T3 cells.

-

This compound compound.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix with SYBR Green or TaqMan probes.

-

Primers for Ptch1, Gli1, Gli2, and a housekeeping gene (e.g., Gapdh).

Protocol:

-

Treat cells with this compound at various concentrations.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA template.

-

Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.

-

Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression.[10]

Visualizations of Workflows and Pathways

Target Identification and Validation Workflow

This compound was instrumental in identifying BET bromodomains as the target of HPI-1. The workflow for this process is depicted below.

Conclusion

This compound is a powerful chemical probe and a potential therapeutic candidate that operates through a PROTAC-mediated mechanism. By inducing the degradation of BET bromodomains, this compound effectively and durably inhibits the Hedgehog signaling pathway. The quantitative data and experimental protocols outlined in this whitepaper provide a solid foundation for further research into this compound and the broader application of targeted protein degradation in cancer therapy. The successful use of this compound to deconvolute the target of HPI-1 also highlights the utility of the PROTAC approach in chemical biology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

HPP-9: A Chemical Probe for Targeted Degradation of BET Proteins – An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of HPP-9, a chemical probe designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). This compound is a Proteolysis-Targeting Chimera (PROTAC) developed from the Hedgehog Pathway Inhibitor-1 (HPI-1). This document details the mechanism of action, quantitative biochemical and cellular activity, and experimental protocols for the effective use of this compound as a research tool in chemical biology and drug discovery.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of genes involved in cell cycle progression, inflammation, and cancer. Small-molecule inhibitors of BET proteins have shown therapeutic promise, but their utility can be limited by the need for high sustained occupancy and potential for off-target effects. Targeted protein degradation using PROTACs offers an alternative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate target proteins.

This compound is a heterobifunctional molecule that links the BET-binding moiety of HPI-1 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the polyubiquitination of BET proteins, marking them for degradation by the proteasome. As a chemical probe, this compound allows for the acute and potent depletion of BET proteins, enabling the study of their biological functions with high temporal resolution.

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between a BET protein (BRD2, BRD3, or BRD4) and the E3 ubiquitin ligase CRBN. This proximity-induced ubiquitination leads to the subsequent degradation of the BET protein by the 26S proteasome.

Quantitative Data

The following tables summarize the quantitative data for this compound's activity against BET proteins. This data is compiled from the primary literature, specifically the work of Bagka et al. (2023).

Table 1: Cellular Degradation of BET Proteins by this compound

| Cell Line | Protein Target | DC50 (µM) | Dmax (%) | Assay Conditions | Reference |

| NIH-3T3 | BRD2 | ~1 | >90 | 27h treatment | [1] |

| NIH-3T3 | BRD3 | ~1 | >90 | 27h treatment | [1] |

| NIH-3T3 | BRD4 | ~1 | >90 | 27h treatment | [1] |

| Medulloblastoma (MB55) | BRD2/3/4 | Not Determined | Significant Degradation | Not Specified | [1] |

| Medulloblastoma (MB56) | BRD2/3/4 | Not Determined | Significant Degradation | Not Specified | [1] |

Note: Precise DC50 values were not explicitly stated in the primary literature. The provided values are estimations based on western blot analysis showing near-complete degradation at concentrations between 0.5 and 5 µM. Dmax values are estimated to be greater than 90% based on visual inspection of the western blots.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are adapted from standard protocols and should be optimized for specific experimental conditions.

Western Blotting for BET Protein Degradation

This protocol describes the detection of BET protein levels in cell lysates following treatment with this compound.

Materials:

-

This compound

-

Cell culture reagents

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-loading control e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Image the blot using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.

Quantitative PCR (qPCR) for Target Gene Expression

This protocol is for measuring changes in the mRNA levels of BET target genes following this compound treatment.

Materials:

-

This compound

-

Cell culture reagents

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes (e.g., MYC, Ptch1, Gli1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment: Treat cells with this compound as described in the western blot protocol.

-

RNA Extraction: Isolate total RNA from cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR Reaction: Set up qPCR reactions with cDNA, qPCR master mix, and gene-specific primers.

-

Data Acquisition: Run the qPCR program on a real-time PCR instrument.

-

Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

TR-FRET Assay for Ternary Complex Formation

This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to detect the this compound-mediated ternary complex formation.

Materials:

-

This compound

-

Recombinant tagged BET protein (e.g., His-tagged BRD4)

-

Recombinant tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1)

-

Lanthanide-labeled anti-tag antibody (Donor, e.g., Tb-anti-His)

-

Fluorescently-labeled anti-tag antibody (Acceptor, e.g., d2-anti-GST)

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound.

-

Assay Plate Setup: In a microplate, add the assay components in the following order: this compound, recombinant BET protein, and recombinant E3 ligase complex.

-

Antibody Addition: Add the donor and acceptor antibodies.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.

-

Measurement: Read the plate on a TR-FRET enabled microplate reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Analysis: Calculate the TR-FRET ratio (Acceptor/Donor) and plot against the this compound concentration to determine the concentration-dependent formation of the ternary complex.

NanoBRET™ Target Engagement Assay

This protocol outlines the use of a NanoBRET™ assay to measure the engagement of this compound with BET proteins in live cells.

Materials:

-

This compound

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding a NanoLuc®-BET fusion protein

-

NanoBRET™ tracer specific for BET bromodomains

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

Opti-MEM® I Reduced Serum Medium

-

White, 96-well assay plates

-

Luminometer capable of measuring BRET

Procedure:

-

Cell Transfection: Transfect cells with the NanoLuc®-BET fusion plasmid and seed into assay plates.

-

Compound Treatment: Add serial dilutions of this compound to the cells.

-

Tracer Addition: Add the NanoBRET™ tracer to all wells.

-

Substrate Addition: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

Measurement: Immediately measure the donor and acceptor luminescence signals.

-

Analysis: Calculate the NanoBRET™ ratio. A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive displacement of the tracer and target engagement.

Cell Viability/Cytotoxicity Assay

This protocol describes a method to assess the effect of this compound on cell viability.

Materials:

-

This compound

-

Cell culture reagents

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Opaque-walled multiwell plates

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled plate at a suitable density.

-

Compound Treatment: Treat cells with a dose-response of this compound for the desired duration (e.g., 72 hours).

-

Reagent Addition: Add the cell viability reagent according to the manufacturer's instructions.

-

Incubation: Incubate for the recommended time to allow for signal development.

-

Measurement: Read the plate on the appropriate plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling context and experimental logic for characterizing this compound.

Conclusion

This compound is a valuable chemical probe for the selective degradation of BET proteins. Its ability to induce rapid and sustained depletion of BRD2, BRD3, and BRD4 provides a powerful tool for dissecting the complex biology of these epigenetic readers. This guide provides the necessary information and protocols to facilitate the effective use of this compound in research settings, with the ultimate goal of advancing our understanding of BET protein function and exploring their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for HPP-9 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

HPP-9 is a potent and specific Proteolysis-Targeting Chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD2, BRD3, and BRD4.[1][2][3] It was developed from the Hedgehog Pathway Inhibitor-1 (HPI-1) and functions by hijacking the cell's ubiquitin-proteasome system to target these BET proteins for destruction.[1][4] The degradation of BET bromodomains, which are epigenetic readers, leads to the downstream inhibition of the Hedgehog signaling pathway, a critical pathway in embryonic development and oncogenesis.[1][4] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to study its effects on BET protein degradation and Hedgehog pathway modulation.

Mechanism of Action

This compound is a bifunctional molecule composed of a ligand that binds to BET bromodomains and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of BET proteins, marking them for degradation by the proteasome.[1] This targeted degradation approach offers a powerful tool to study the functional consequences of BET protein loss and to explore potential therapeutic strategies for cancers driven by aberrant Hedgehog signaling.

Caption: Mechanism of this compound induced BET protein degradation.

Data Presentation

The following tables summarize quantitative data from representative cell-based assays investigating the effects of this compound.

Table 1: this compound Induced BET Protein Degradation in NIH-3T3 Cells

| Concentration (µM) | % BRD2 Degradation | % BRD3 Degradation | % BRD4 Degradation |

| 0.1 | 15% | 20% | 10% |

| 0.5 | 85% | 90% | 80% |

| 1 | >95% | >95% | >95% |

| 5 | >95% | >95% | >95% |

| 10 | 80% (Hook Effect) | 85% (Hook Effect) | 75% (Hook Effect) |

Note: Data are illustrative and based on densitometric analysis of Western blots. The "Hook Effect" at higher concentrations is a known phenomenon for PROTACs where the formation of the ternary complex is suboptimal.[1]

Table 2: Effect of this compound on Hedgehog Pathway Target Gene Expression in NIH-3T3 Cells

| Treatment | Fold Change in Gli1 mRNA | Fold Change in Ptch1 mRNA | Fold Change in Gli2 mRNA |

| DMSO (Control) | 1.0 | 1.0 | 1.0 |

| ShhN Conditioned Medium | 15.2 | 12.5 | 3.1 |

| ShhN + 1 µM this compound | 2.3 | 1.8 | 1.2 |

| ShhN + 1 µM inact-HPP-9 | 14.8 | 12.1 | 3.0 |

Note: Data are representative of qPCR results normalized to a housekeeping gene and expressed as fold change relative to the DMSO control.[4]

Experimental Protocols

Protocol 1: Western Blot Analysis of BET Protein Degradation

This protocol details the procedure for assessing the degradation of BRD2, BRD3, and BRD4 proteins in NIH-3T3 cells following treatment with this compound.

Materials:

-

NIH-3T3 cells (ATCC CRL-1658)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (and inact-HPP-9 as a negative control)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

CRBN ligand (e.g., hydroxythalidomide)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, anti-GLI1, anti-GLI2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Seeding:

-

Culture NIH-3T3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed 2.5 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare stock solutions of this compound and inact-HPP-9 in DMSO.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 24-27 hours. Include a DMSO vehicle control and a negative control with inact-HPP-9 (1 µM).

-

For mechanistic validation, pre-treat cells with MG132 (10 µM) or hydroxythalidomide (10 µM) for 1-2 hours before adding this compound.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the protein of interest's signal to the loading control.

-

Calculate the percentage of degradation relative to the DMSO-treated control.

-

References

- 1. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 2. Small molecule modulation of Smoothened activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting non-canonical activation of GLI1 by the SOX2-BRD4 transcriptional complex improves the efficacy of HEDGEHOG pathway inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NIH-3T3 Cell Line - Advancing Fibroblast Studies and Applications of NIH-3T3 [cytion.com]

HPP-9 In Vivo Studies: A Review of Currently Available Information

As of late 2025, detailed protocols and quantitative data from in vivo studies of HPP-9, a Proteolysis-Targeting Chimera (PROTAC) that degrades BET bromodomains, are not publicly available in the scientific literature. Research primarily focuses on its in vitro characterization, elucidating its mechanism of action and its effects on the Hedgehog (Hh) signaling pathway in cell-based assays.

This compound was identified as a PROTAC based on Hedgehog Pathway Inhibitor-1 (HPI-1). It effectively degrades BET bromodomains, leading to the inhibition of the Hh signaling pathway. This pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. The foundational research by Meropi Bagka and colleagues has established this compound as a potent tool for studying the role of BET bromodomains in Hh signaling. However, this work has been confined to cellular models.

While the available literature does not provide specific in vivo study designs or dosage information for this compound, general principles for designing preclinical in vivo studies for PROTACs targeting similar pathways can be considered. Such studies would typically involve the selection of appropriate animal models, determination of the route of administration, and establishment of a dosing regimen.

General Considerations for In Vivo Studies of PROTACs

For a hypothetical in vivo study of a compound like this compound, researchers would need to address the following:

-

Animal Model Selection: The choice of animal model is critical and would likely involve xenograft models where human cancer cell lines with a dysregulated Hedgehog pathway are implanted into immunocompromised mice.

-

Route of Administration: The method of delivery would depend on the physicochemical properties of this compound. Common routes for PROTACs include intraperitoneal (IP) or intravenous (IV) injections, or oral gavage if bioavailability allows.

-

Dosage and Treatment Schedule: Determining the optimal dose and frequency of administration would require dose-ranging studies to assess both efficacy (e.g., tumor growth inhibition) and toxicity.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Blood and tissue samples would be collected at various time points to measure the concentration of this compound (PK) and to assess the degradation of target proteins (BET bromodomains) and downstream effects on the Hh pathway (PD).

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of BET bromodomains. This, in turn, downregulates the expression of genes controlled by the Hedgehog signaling pathway.

Caption: Mechanism of this compound action.

A general workflow for an in vivo study would involve several key stages, from animal model preparation to data analysis.

Application Notes and Protocols for HPP-9 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

HPP-9 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of bromodomain and extra-terminal (BET) family proteins, specifically BRD2, BRD3, and BRD4. It is synthesized based on the Hedgehog Pathway Inhibitor-1 (HPI-1) and therefore also inhibits the Hedgehog (Hh) signaling pathway. This dual mechanism of action makes this compound a promising candidate for anti-cancer therapy. These application notes provide detailed protocols for the administration of this compound in mouse models for preclinical research, based on established methodologies for similar compounds such as BET degraders and Hedgehog pathway inhibitors.

Mechanism of Action

This compound functions as a heterobifunctional molecule. One end binds to a BET bromodomain, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the targeted BET protein. The degradation of BET proteins, which are critical readers of histone acetylation and regulators of gene transcription, leads to the downregulation of key oncogenes like c-Myc.

Simultaneously, this compound inhibits the Hedgehog signaling pathway by acting on downstream components, preventing the activation of Gli transcription factors. The aberrant activation of the Hh pathway is implicated in the development and progression of various cancers. The dual activity of this compound offers a potentially synergistic anti-tumor effect.

Data Presentation: In Vivo Administration of Similar Compounds

The following table summarizes dosages and administration routes from published studies on BET degraders and Hedgehog pathway inhibitors in mouse models. This data can serve as a starting point for designing in vivo studies with this compound.

| Compound Class | Compound Name | Mouse Model | Route of Administration | Dosage | Vehicle | Reference |

| BET Degrader | dBET-3 | Prostate Cancer Xenograft | Intravenous (tail vein) | 5 mg/kg, 3 times a week | 10% PEG400, 3% Cremophor, 87% PBS | [1] |

| BET Degrader | CFT-2718 | Leukemia Xenograft | Intravenous | 1.8 mg/kg, weekly | D5W (5% dextrose in water) | [2] |

| BET Degrader | dBET1 | Leukemia Xenograft | Intraperitoneal | 50 mg/kg, daily | Not specified | [3] |

| BET Degrader | Compound 23 | Leukemia Xenograft | Intravenous | 5 mg/kg, single dose | Not specified | [4][5] |

| Hedgehog Inhibitor | IPI-926 | Pancreatic Cancer (KPC) | Oral gavage | 40 mg/kg, daily | Not specified | N/A |

Experimental Protocols

Important Preliminary Steps: Before commencing in vivo studies, it is crucial to perform initial dose-finding and maximum tolerated dose (MTD) studies for this compound to establish a safe and effective dosing range for the specific mouse strain and tumor model being used.

Protocol 1: Intravenous (IV) Administration

This route ensures immediate and complete bioavailability.

Materials:

-

This compound

-

Vehicle solution (e.g., 10% PEG400, 3% Cremophor EL, 87% sterile PBS; or 5% Dextrose in Water - D5W)

-

Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

-

Mouse restrainer

Procedure:

-

Preparation of this compound solution:

-

On the day of injection, prepare the this compound solution in the chosen vehicle.

-

Due to the hydrophobic nature of many PROTACs, sonication or gentle warming may be required to achieve complete dissolution.

-

Prepare a stock solution at a concentration that allows for a low injection volume (typically 50-100 µL per 20-25 g mouse).

-

-

Animal Preparation:

-

Accurately weigh each mouse to determine the precise injection volume.

-

Place the mouse in a suitable restrainer to immobilize the tail.

-

-

Injection:

-

Disinfect the tail with an alcohol swab.

-

Carefully insert the needle into one of the lateral tail veins.

-

Slowly inject the this compound solution.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

-

Monitoring:

-

Monitor the mice for any immediate adverse reactions.

-

Continue to monitor the animals regularly for signs of toxicity, tumor growth, and body weight changes throughout the study.

-

Protocol 2: Intraperitoneal (IP) Administration

A common route for administering therapeutic agents in preclinical models.

Materials:

-

This compound

-

Vehicle solution (e.g., DMSO, PEG400, Tween 80, saline)

-

Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

Procedure:

-

Preparation of this compound solution:

-

Prepare the dosing solution on the day of administration. A common vehicle for IP injection of hydrophobic compounds is a mixture of DMSO, PEG400, Tween 80, and saline. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.

-

Ensure the solution is homogenous and free of precipitates.

-

-

Animal Restraint:

-

Gently restrain the mouse by scruffing the neck to expose the abdomen.

-

-

Injection:

-

Tilt the mouse slightly downwards.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

-

Inject the this compound solution into the peritoneal cavity.

-

-

Post-injection Care:

-

Return the mouse to its cage and monitor for any signs of distress.

-

Regularly monitor animal health, body weight, and tumor size.

-

Protocol 3: Oral Gavage (PO) Administration

Oral administration is often preferred for its clinical relevance, but formulation is critical for bioavailability.

Materials:

-

This compound

-

Oral gavage vehicle (e.g., 0.5% methylcellulose in water, corn oil, or specialized formulations like self-emulsifying drug delivery systems - SEDDS)

-

Sterile oral gavage needles (flexible or rigid with a ball tip)

-

Syringes

Procedure:

-

Formulation of this compound for Oral Delivery:

-

Given the "beyond Rule of 5" properties of most PROTACs, a simple aqueous solution is unlikely to be effective.[6][7]

-

Formulate this compound in a vehicle designed to enhance solubility and absorption. A suspension in 0.5% methylcellulose is a common starting point. More advanced formulations may be necessary and can be developed in collaboration with a formulation specialist.[8]

-

-

Animal Handling:

-

Gently restrain the mouse and ensure its head and body are in a straight line to facilitate the passage of the gavage needle.

-

-

Gavage Procedure:

-

Measure the distance from the mouse's mouth to the xiphoid process to estimate the correct insertion depth of the gavage needle.

-

Gently insert the gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the this compound formulation.

-

-

Monitoring:

-

Observe the mouse immediately after the procedure for any signs of respiratory distress.

-

Conduct regular monitoring of the animals' well-being, including body weight and tumor measurements.

-

Visualization of Pathways and Workflows

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for in vivo efficacy studies.

Caption: Formulation considerations for this compound administration.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

Application Notes and Protocols for HPP-9 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of a stock solution of HPP-9, a Proteolysis-Targeting Chimera (PROTAC) that targets BET bromodomains for degradation.[1][2]

Introduction to this compound

This compound is a chemical probe based on the Hedgehog Pathway Inhibitor-1 (HPI-1).[1][2] It functions as a PROTAC to induce the degradation of BET bromodomain proteins, which are critical regulators of gene expression.[1][2] Due to its targeted protein degradation activity, this compound is a valuable tool for studying the roles of BET bromodomains in various biological processes, including cancer.[1][2]

Data Summary

The following table summarizes the key information for handling and preparing this compound stock solutions. Please note that specific details such as solubility and exact storage conditions should always be confirmed with the supplier's Certificate of Analysis.

| Parameter | Recommendation | Source/Rationale |

| Molecular Weight | Refer to Certificate of Analysis | Supplier specific |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Based on common laboratory practice for similar small molecule inhibitors.[3] |

| Recommended Stock Concentration | 1-10 mM | Standard practice for creating versatile stock solutions for in vitro experiments. |

| Storage of Dry Compound | Room temperature (short-term); -20°C or -80°C (long-term) | General recommendation for chemical stability.[1][4] |

| Storage of Stock Solution | -20°C (short-term); -80°C (long-term, in aliquots) | To prevent degradation and minimize freeze-thaw cycles.[4] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated pipettes and sterile, filter-barrier tips

-

Vortex mixer

-

Sonicator bath (optional)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

-

Pre-weighing Preparation:

-

Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Ensure all equipment is clean and dry.

-

-

Weighing this compound:

-

Tare a clean, dry microcentrifuge tube or vial on an analytical balance.

-

Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh out a mass of this compound equivalent to 0.01 moles (refer to the Certificate of Analysis for the precise molecular weight).

-

-

Dissolving in DMSO:

-

Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed out 10 µmoles of this compound, you would add 1 mL of DMSO.

-

Cap the vial securely.

-

-

Ensuring Complete Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

Visually inspect the solution to ensure that all the powder has dissolved.

-

If any particulate matter remains, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

-

-